CD2314
Overview
Description
Preparation Methods
The synthesis of CD2314 involves several steps, starting with the preparation of the anthracene derivative, followed by the introduction of the thiophene carboxylic acid moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
CD2314 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of this compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .
Scientific Research Applications
CD2314 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the selective activation of RARβ receptors and their role in chemical signaling pathways.
Biology: Investigated for its effects on cellular growth, differentiation, and apoptosis in various cell lines, including melanoma and head and neck squamous cell carcinoma cells.
Medicine: Explored for its potential therapeutic applications in treating cancers and other diseases involving abnormal cellular growth and differentiation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RARβ receptors
Mechanism of Action
CD2314 exerts its effects by selectively binding to and activating RARβ receptors. This activation leads to the modulation of gene expression involved in cellular growth, differentiation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway, which regulates the expression of genes responsible for these cellular processes .
Comparison with Similar Compounds
CD2314 is unique in its high selectivity for RARβ receptors compared to other retinoic acid receptor agonists. Similar compounds include:
All-trans retinoic acid: A non-selective retinoic acid receptor agonist used in the treatment of acute promyelocytic leukemia.
9-cis retinoic acid: Another non-selective retinoic acid receptor agonist with broader receptor activity.
RARα and RARγ agonists: Compounds that selectively activate other retinoic acid receptor subtypes, with different biological effects. This compound’s uniqueness lies in its ability to selectively target RARβ receptors, making it a valuable tool for studying the specific roles of these receptors in various biological processes .
Properties
IUPAC Name |
5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSABQSUCBGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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